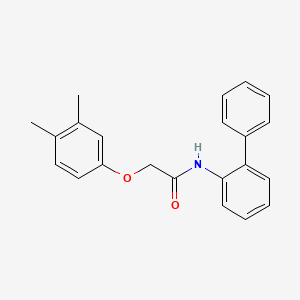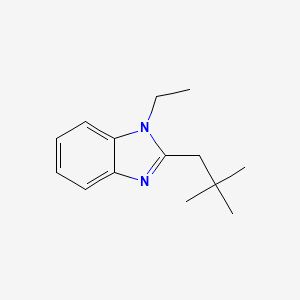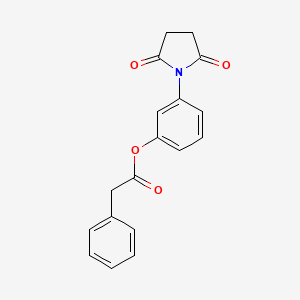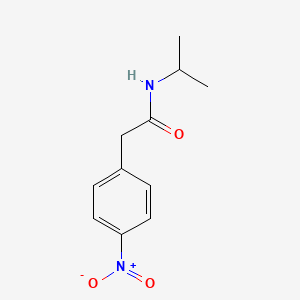
N-2-biphenylyl-2-(3,4-dimethylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-2-biphenylyl-2-(3,4-dimethylphenoxy)acetamide, commonly known as BPPAAD, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPPAAD has been found to exhibit promising pharmacological properties, including anti-inflammatory, analgesic, and anticonvulsant effects.
Wirkmechanismus
The mechanism of action of BPPAAD involves its interaction with various molecular targets in the body. BPPAAD has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators. It also modulates the activity of ion channels, including voltage-gated sodium channels and transient receptor potential (TRP) channels, which are involved in pain perception and neuronal excitability.
Biochemical and Physiological Effects:
BPPAAD has been found to exert various biochemical and physiological effects in the body. It reduces the levels of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), thereby reducing inflammation. BPPAAD also modulates the activity of pain-sensing neurons by reducing the release of neurotransmitters, such as substance P and calcitonin gene-related peptide (CGRP). Additionally, BPPAAD reduces the excitability of neurons in the brain, thereby exhibiting anticonvulsant properties.
Vorteile Und Einschränkungen Für Laborexperimente
BPPAAD has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It exhibits potent pharmacological properties, making it an ideal candidate for studying the mechanisms of action and potential therapeutic applications. However, BPPAAD also has some limitations for use in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, BPPAAD has not been extensively studied for its toxicity profile, which can limit its use in preclinical studies.
Zukünftige Richtungen
There are several future directions for research on BPPAAD. One potential area of study is its potential therapeutic applications in neurological disorders, such as epilepsy and neuropathic pain. Additionally, further research is needed to elucidate the mechanism of action of BPPAAD and its molecular targets in the body. Finally, studies on the toxicity profile of BPPAAD are needed to assess its safety for use in preclinical and clinical studies.
Conclusion:
In conclusion, BPPAAD is a synthetic compound that exhibits promising pharmacological properties, including anti-inflammatory, analgesic, and anticonvulsant effects. Its multi-step synthesis method has been well-established, and it has been extensively studied for its potential therapeutic applications. However, further research is needed to elucidate its mechanism of action, molecular targets, and toxicity profile. BPPAAD has significant potential for use in the development of novel therapeutics for various disease conditions.
Synthesemethoden
The synthesis of BPPAAD involves a multi-step process that begins with the reaction of 3,4-dimethylphenol with 2-bromobiphenyl in the presence of a base to form 2-(3,4-dimethylphenoxy)biphenyl. This intermediate is then reacted with chloroacetyl chloride to form N-(3,4-dimethylphenoxy)-2-(2-chloroacetyl) biphenylamine, which is subsequently treated with sodium hydroxide to yield BPPAAD.
Wissenschaftliche Forschungsanwendungen
BPPAAD has been extensively studied for its potential therapeutic applications in various disease conditions. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. BPPAAD has also been reported to possess analgesic effects by modulating the activity of pain-sensing neurons. Additionally, BPPAAD has been found to exhibit anticonvulsant properties by reducing the excitability of neurons in the brain.
Eigenschaften
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(2-phenylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c1-16-12-13-19(14-17(16)2)25-15-22(24)23-21-11-7-6-10-20(21)18-8-4-3-5-9-18/h3-14H,15H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPSJIOTMSGWAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC=CC=C2C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(4-bromophenyl)-5-[(4-methylphenoxy)methyl]-1H-tetrazole](/img/structure/B5748856.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5748876.png)
![N-(2-methoxyphenyl)-6-[(4-methyl-1-piperidinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5748883.png)

![methyl 3-[(2,4-dimethoxybenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5748894.png)

![N-[4-({[4-(cyanomethyl)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5748905.png)

![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5748917.png)